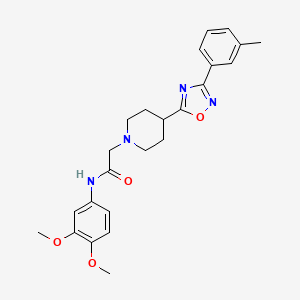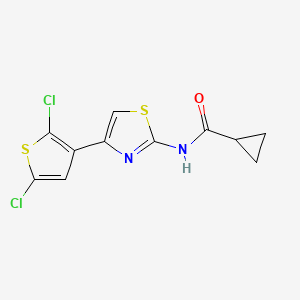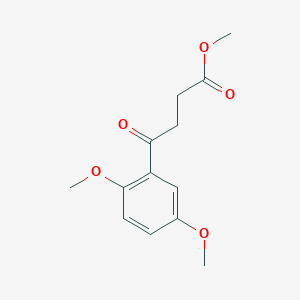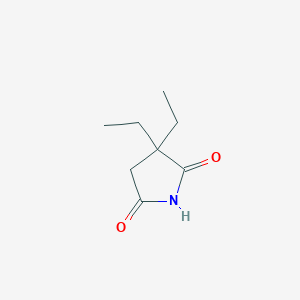![molecular formula C19H18N6 B2895496 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 337928-75-3](/img/structure/B2895496.png)
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is known for its potential antiviral and antimicrobial activities . It’s also been found that the presence of a piperazine subunit can enhance the antimicrobial activity of the fused triazoles ring systems .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline is characterized by a fused benzene and pyrazine ring . The presence of a piperazine subunit in the structure is thought to enhance its antimicrobial properties .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-a]quinoxaline derivatives are mainly related to their synthesis. The aromatic nucleophilic substitution reaction is a key step in the synthesis of these compounds .Applications De Recherche Scientifique
Antidepressant and Adenosine Receptor Antagonism
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, including structures related to 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline, have been explored for their potential as rapid-onset antidepressants due to their activity in reducing immobility in Porsolt's behavioral despair model in rats. These compounds have shown to bind avidly to adenosine A1 and A2 receptors, suggesting a therapeutic potential not only as antidepressants but also as adenosine receptor antagonists (Sarges et al., 1990).
Antimicrobial Activity
Quinoxaline derivatives, including 1,2,4-triazolo[4,3-a]quinoxalines, have been synthesized and tested for their antimicrobial properties. These compounds have shown promising antifungal activity, particularly against Candida albicans, highlighting their potential in developing new antimicrobial agents (El‐Hawash et al., 1999).
A1 and A3 Adenosine Receptor Antagonism
Studies on 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives have led to the discovery of highly potent A1 and A3 adenosine receptor antagonists. The structural modifications in these compounds have enabled a selective interaction with adenosine receptors, which could be beneficial in designing drugs targeting specific adenosine receptor subtypes (Catarzi et al., 2005).
Anticonvulsant Properties
Some derivatives of 1,2,4-triazolo[4,3-a]quinoxaline have been synthesized and evaluated for their anticonvulsant activities. The structure-activity relationship studies in this area have led to the identification of compounds with significant anticonvulsant effects, providing insights into the design of new anticonvulsant drugs (Wagle et al., 2009).
Orientations Futures
The [1,2,4]triazolo[4,3-a]quinoxaline scaffold, to which “4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline” belongs, shows promise in the development of new antiviral and antimicrobial agents . Further investigation and optimization of these compounds could yield even more encouraging results .
Mécanisme D'action
Target of Action
It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . Some studies suggest that these compounds may target non-conserved amino acid residues .
Mode of Action
It is suggested that the compound interacts with its targets through aromatic nucleophilic substitution . It’s also reported that some derivatives of [1,2,4]triazolo[4,3-a]quinoxaline can intercalate DNA .
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of pharmacological properties, suggesting that they may affect multiple pathways .
Result of Action
Some studies suggest that these compounds may exhibit cytotoxicity and can intercalate DNA .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline are largely determined by its interactions with various biomolecules. For instance, it has been found to intercalate DNA, which suggests that it may interact with enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its binding to the A2B receptor, which has been correlated with anticancer activity . This binding may inhibit the receptor, leading to changes in gene expression and cellular function .
Propriétés
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)18-19-22-20-14-25(19)17-9-5-4-8-16(17)21-18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYHAPUMCETJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C3=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2895415.png)

![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)



![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)



![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)
![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2895436.png)